2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxaline derivatives, including those with a triazolo ring, have been studied for their potential biological activities .
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system containing two nitrogen atoms in the triazole ring and two more in the quinoxaline ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and -withdrawing groups present in the molecule. For example, the fluoro and methyl groups on the phenyl ring are electron-withdrawing and electron-donating, respectively, which could affect the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar triazole and quinoxaline rings could affect the compound’s solubility .Scientific Research Applications
Synthesis and Derivative Formation
- Research on triazoloquinoxaline derivatives, like the compound , has led to the synthesis of various amino acid derivatives linked to the triazoloquinoxaline moiety. These derivatives have been synthesized using methods such as DCC coupling and azide coupling, yielding compounds with potential biological activities (Fathalla, 2015).
Anticancer Activity
- A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, similar to the compound , were designed and synthesized, showing significant anticancer activity against human neuroblastoma and colon carcinoma cell lines. This highlights the potential therapeutic applications of these compounds in oncology (Reddy et al., 2015).
Positive Inotropic Activity
- Derivatives of 1,2,4-triazolo[4,3-a]quinolin have been synthesized and evaluated for their positive inotropic activity. These compounds, including those structurally related to the given compound, have shown favorable in vitro activity, potentially useful in cardiovascular therapeutics (Wu et al., 2012).
Diversified Synthesis for Complex Scaffolds
- The diversified synthesis of acetamide derivatives related to the compound has been demonstrated, showcasing a method to access structurally varied and complex fused tricyclic scaffolds. This research contributes to the development of novel compounds with potential pharmacological applications (An et al., 2017).
Biological Activity Evaluation
- Novel triazoloquinoxaline derivatives have been synthesized and evaluated for their biological activities, including anti-lipid peroxidation and soybean lipoxygenase inhibition. Such activities highlight the potential of these compounds in developing new therapeutic agents (Vlachou et al., 2023).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been evaluated against cancer cell lines and c-met kinase . Another related compound, L-45, has been identified as a potent inhibitor of the PCAF bromodomain .
Mode of Action
Similar compounds have been found to intercalate dna, which can disrupt the replication and transcription processes, leading to cell death .
Biochemical Pathways
Compounds with similar structures have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration. Inhibition of c-Met kinase can therefore disrupt these processes and potentially lead to cell death.
Result of Action
Similar compounds have demonstrated anti-tumor activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide has been found to interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O3/c1-15-7-6-10-22(17(15)3)35-25-24-30-31(14-23(33)28-18-12-11-16(2)19(27)13-18)26(34)32(24)21-9-5-4-8-20(21)29-25/h4-13H,14H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCKKFGYYRSWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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